An In-depth Technical Guide to Pentafluorophenyl Trifluoromethanesulfonate
An In-depth Technical Guide to Pentafluorophenyl Trifluoromethanesulfonate
This guide provides a comprehensive technical overview of pentafluorophenyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Advantage of Fluorination
Pentafluorophenyl trifluoromethanesulfonate, often abbreviated as PFP triflate, is a highly fluorinated organic compound featuring a pentafluorophenyl group attached to a trifluoromethanesulfonate (triflate) moiety.[1] This high degree of fluorination is not merely a structural curiosity; it is the very source of the reagent's unique and powerful chemical properties.[1] The combined electron-withdrawing effects of the pentafluorophenyl ring and the triflate group create a molecule with significant ground-state destabilization, particularly at the C-O bond linking the two components.[1] This inherent reactivity makes it an exceptional electrophilic reagent and a precursor to one of organic chemistry's best leaving groups, the triflate anion.[1][2]
Its utility is most pronounced in reactions requiring mild conditions and high efficiency, a common demand in the intricate pathways of natural product total synthesis and the development of novel pharmaceutical agents.[2] This guide will explore the fundamental characteristics that make PFP triflate an indispensable tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Properties
The unique reactivity of PFP triflate is a direct consequence of its molecular structure. A clear understanding of its physical and spectroscopic properties is essential for its effective use and handling in a laboratory setting.
Physical and Structural Data
The key physical and identifying properties of pentafluorophenyl trifluoromethanesulfonate are summarized below for quick reference.
| Property | Value |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate[3] |
| Synonyms | Pentafluorophenyl triflate, Perfluorophenyl triflate[3][4] |
| CAS Number | 60129-85-3[3] |
| Molecular Formula | C₇F₈O₃S[1][3] |
| Molecular Weight | 316.12 g/mol [1][3] |
| Physical State | Colorless to pale yellow clear liquid[1] |
| Boiling Point | 81 °C @ 38 mmHg[1] |
| Density | ~1.839 g/cm³[1] |
Spectroscopic Signature
Spectroscopic data is critical for confirming the identity and purity of PFP triflate. While a comprehensive spectral analysis is beyond the scope of this guide, key features are noted.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. It will show characteristic signals for the triflate group (a singlet around -76 to -79 ppm) and distinct multiplets for the fluorine atoms on the pentafluorophenyl ring.[5]
-
¹³C NMR & ¹H NMR: Due to the absence of protons, the ¹H NMR spectrum is silent. The ¹³C NMR will show complex signals for the fluorinated aromatic carbons and the trifluoromethyl carbon, often with significant C-F coupling.
-
Mass Spectrometry: Mass spectrometry can confirm the molecular weight of 316.12 g/mol .[1][3]
Synthesis of Pentafluorophenyl Trifluoromethanesulfonate
The preparation of PFP triflate is typically achieved by reacting pentafluorophenol with a powerful triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. The rationale behind this choice of reagents is to introduce the highly electrophilic triflyl group onto the phenolic oxygen without promoting side reactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of PFP Triflate.
Detailed Experimental Protocol
Causality: This protocol utilizes anhydrous conditions and an inert atmosphere to prevent the hydrolysis of the highly reactive triflic anhydride. The non-nucleophilic base is crucial for deprotonating the pentafluorophenol without competing as a nucleophile.
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add pentafluorophenol (1.0 eq).
-
Dissolution : Dissolve the pentafluorophenol in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add a suitable non-nucleophilic base, such as pyridine (1.1 eq), to the solution and stir for 10 minutes.
-
Reagent Addition : Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature remains below 5 °C.
-
Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Upon completion, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure pentafluorophenyl trifluoromethanesulfonate.
Reactivity and Mechanistic Insights
The power of PFP triflate lies in its dual reactivity profile, governed by the two highly fluorinated moieties.
Electrophilic Triflation Agent
The triflate group is an exceptionally good leaving group, making the sulfur atom highly electrophilic.[2] PFP triflate can act as an electrophilic source of the triflyl group (-SO₂CF₃), reacting with various nucleophiles.[1] For example, it can react with amines to form sulfonamides or with alcohols to generate other triflate esters.[1]
Precursor for Cross-Coupling Reactions
More commonly, PFP triflate is generated in situ from a corresponding phenol and used directly. The triflate group installed on an aromatic ring is an outstanding leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] The high reactivity of aryl triflates allows these reactions to proceed under milder conditions compared to their aryl halide counterparts, offering greater functional group tolerance.[2]
Mechanistic Rationale Diagram
The electron-withdrawing nature of the pentafluorophenyl group is key to the compound's reactivity. It enhances the leaving group ability of the triflate by further stabilizing the resulting pentafluorophenolate anion.
Caption: Nucleophilic attack on the electrophilic sulfur center.
Safety and Handling
Pentafluorophenyl trifluoromethanesulfonate and its precursors are hazardous materials that demand careful handling.
-
General Precautions : Use only under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid contact with skin, eyes, and clothing.[6]
-
Hazards : The compound is classified as hazardous. It may cause skin irritation (H315) and serious eye irritation (H319).[3] Precursors like triflic anhydride and triflic acid are extremely corrosive and can cause severe skin burns and eye damage.[6][7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere, as the compound can be moisture-sensitive.[6]
-
Spills : In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[6] Ensure the area is well-ventilated.[7]
Conclusion
Pentafluorophenyl trifluoromethanesulfonate is a reagent of significant strategic importance in organic synthesis. Its highly fluorinated structure imparts exceptional reactivity, making it a potent electrophile and a precursor to one of the most effective leaving groups for cross-coupling reactions. While its handling requires stringent safety measures, its ability to facilitate complex bond formations under mild conditions ensures its continued and expanding role in the synthesis of complex molecules, from natural products to next-generation pharmaceuticals.
References
-
Pentafluorophenyl trifluoromethanesulfonate, 98% | 60129-85-3 . J&K Scientific. [Link]
-
Supporting Information . Wiley-VCH. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry . National Institutes of Health (NIH). [Link]
Sources
- 1. Buy Pentafluorophenyl trifluoromethanesulfonate | 60129-85-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. PENTAFLUOROPHENYL TRIFLUOROMETHANESULFONATE | 60129-85-3 [amp.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
